Methyl 5-prop-2-ynoxypyrazine-2-carboxylate
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Overview
Description
Methyl 5-prop-2-ynoxypyrazine-2-carboxylate is a chemical compound with a unique structure that includes a pyrazine ring substituted with a prop-2-ynoxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-prop-2-ynoxypyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with propargyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like toluene, and the mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-prop-2-ynoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-prop-2-ynoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-prop-2-ynoxypyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynoxy group can form covalent bonds with active sites, leading to inhibition or activation of the target. The pyrazine ring can also participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar in structure but with an indole ring instead of a pyrazine ring.
Methyl 3-(1-tolyl-1H-indol-5-yl)acrylate: Contains an indole ring and an acrylate group.
Methyl 3-(1-benzyl-1H-indol-5-yl)acrylate: Similar to the above but with a benzyl group.
Uniqueness
Methyl 5-prop-2-ynoxypyrazine-2-carboxylate is unique due to its pyrazine ring, which imparts different electronic properties compared to indole derivatives. This uniqueness can lead to different reactivity and binding characteristics, making it valuable in specific applications where pyrazine interactions are desired.
Properties
IUPAC Name |
methyl 5-prop-2-ynoxypyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-3-4-14-8-6-10-7(5-11-8)9(12)13-2/h1,5-6H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNRAHFLIVPWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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